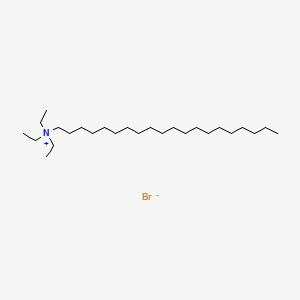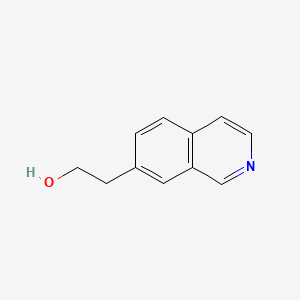![molecular formula C28H32N4O5 B562273 benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate CAS No. 104180-19-0](/img/structure/B562273.png)
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of another glycine molecule and then leucine. The final step involves the attachment of the beta-naphthylamide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often catalyzed by enzymes such as proteases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include water for hydrolysis, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the compound results in the formation of individual amino acids and beta-naphthylamine .
Aplicaciones Científicas De Investigación
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate exerts its effects primarily through its interaction with proteases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction allows researchers to study the specificity and activity of proteases, as well as to develop inhibitors that can modulate enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Gly-Leu-AMC: Another peptide derivative used as a substrate in protease studies.
Z-Gly-Gly-Phe-AMC: Similar in structure but with phenylalanine instead of leucine, used in similar biochemical assays.
Uniqueness
benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is unique due to its specific sequence and the presence of the beta-naphthylamide group, which provides distinct spectroscopic properties. This makes it particularly useful in fluorescence-based assays and other analytical techniques.
Propiedades
Número CAS |
104180-19-0 |
|---|---|
Fórmula molecular |
C28H32N4O5 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
benzyl N-[2-[[2-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O5/c1-19(2)14-24(27(35)31-23-13-12-21-10-6-7-11-22(21)15-23)32-26(34)17-29-25(33)16-30-28(36)37-18-20-8-4-3-5-9-20/h3-13,15,19,24H,14,16-18H2,1-2H3,(H,29,33)(H,30,36)(H,31,35)(H,32,34) |
Clave InChI |
VBIDJZXPYAOJSD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


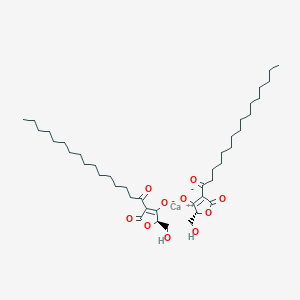
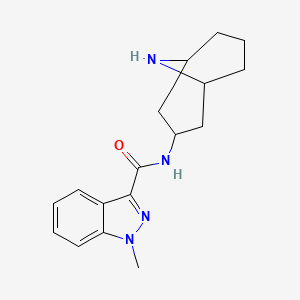
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)
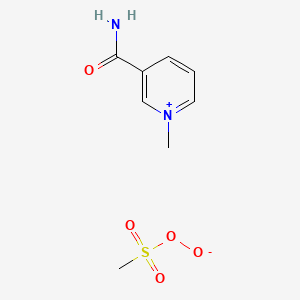
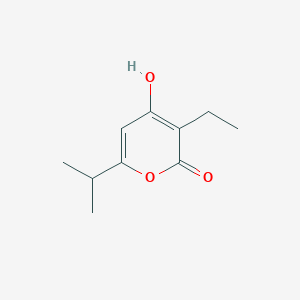

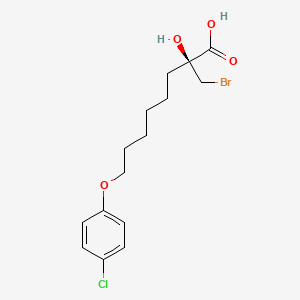
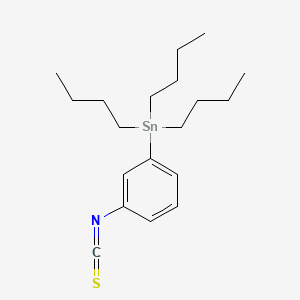
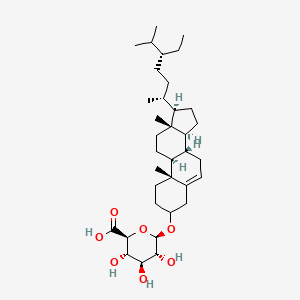
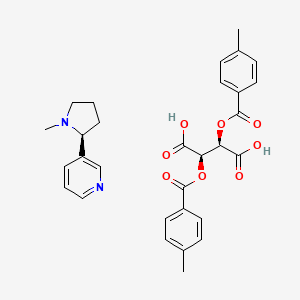
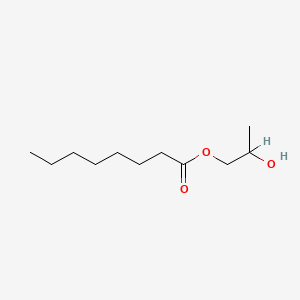
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
